An In-depth Technical Guide to 3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride (CAS: 23123-09-3)
An In-depth Technical Guide to 3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride (CAS: 23123-09-3)
Executive Summary
This technical guide provides a comprehensive overview of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The document delineates its chemical identity, physicochemical properties, and plausible synthetic pathways. Furthermore, it establishes robust protocols for its analytical characterization and discusses the broader pharmacological potential of the pyrrolidine scaffold. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the synthesis, analysis, and application of novel pyrrolidine-based chemical entities. While publicly available data on this specific molecule is limited, this paper synthesizes information from related compounds and established chemical principles to provide a rigorous and practical framework for its scientific investigation.
Chemical Identity and Physicochemical Properties
3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The molecule incorporates a saturated five-membered nitrogen heterocycle (pyrrolidine), which is a prevalent scaffold in a multitude of biologically active compounds.[1][2] This core is functionalized at the 3-position with a 4-methoxyphenoxy group via an ether linkage. The compound is supplied as a hydrochloride salt, enhancing its stability and aqueous solubility, which is a common practice for amine-containing pharmaceutical intermediates.
Key identification and property data are summarized below. It is important to note that experimentally determined physical properties such as melting point and solubility are not widely published; therefore, values should be determined empirically for any new batch.
| Identifier | Value | Source |
| Chemical Name | 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride | [3] |
| CAS Number | 23123-09-3 | [3][4][5] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 229.70 g/mol | [3] |
| Hazard Class | Irritant | [4][6] |
| Canonical SMILES | COC1=CC=C(C=C1)OC2CCNC2.Cl | N/A |
| Structure | ![]() | N/A |
Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is scarce, a robust and logical synthetic route can be proposed based on well-established organic chemistry principles. The most direct approach involves a Williamson ether synthesis, a classic and reliable method for forming ether linkages. This is followed by deprotection and salt formation. The synthesis of pyrrolidine derivatives can be broadly categorized into the functionalization of a pre-existing ring and the cyclization of acyclic precursors.[7] For this target, functionalization of a readily available chiral or racemic 3-hydroxypyrrolidine is the most efficient strategy.[8]
Proposed Synthetic Workflow
The proposed synthesis is a three-step process designed for efficiency and control. The initial step is the protection of the pyrrolidine nitrogen. This is a critical maneuver to prevent side reactions, such as N-arylation, during the subsequent ether formation step. The protected intermediate is then subjected to Williamson ether synthesis conditions. Finally, the protecting group is removed, and the desired hydrochloride salt is formed concurrently.
Caption: Proposed synthetic workflow for 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride.
Detailed Experimental Protocol
This protocol is a representative, non-optimized procedure. Researchers should perform their own optimization of reaction conditions, stoichiometry, and purification methods.
Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Protection)
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Causality: The Boc (tert-butyloxycarbonyl) group is an ideal choice for protecting the secondary amine. It is stable to the basic conditions of the upcoming Williamson ether synthesis but can be readily removed under acidic conditions, which simultaneously facilitates the formation of the final hydrochloride salt.
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the flask.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of tert-butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate (Ether Formation)
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Causality: This step utilizes the Williamson ether synthesis. A strong base, such as sodium hydride, is required to deprotonate the hydroxyl group of the protected pyrrolidine, forming a potent nucleophile (an alkoxide). This alkoxide then displaces a suitable leaving group on the aromatic partner. However, a more common and often higher-yielding approach for this specific transformation is the Mitsunobu reaction. For simplicity, the Williamson approach is detailed.
-
To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add 4-methoxyphenol (1.1 eq). For this reaction, a precursor like 1-fluoro-4-methoxybenzene would be more effective as phenols are poor leaving groups. The choice of reactants is critical.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Step 3: Synthesis of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride (Deprotection and Salt Formation)
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Causality: A strong acid is required to cleave the Boc protecting group. A solution of hydrochloric acid in an organic solvent like dioxane or diethyl ether is ideal, as it simultaneously removes the Boc group and precipitates the desired amine as its hydrochloride salt, often in high purity.
-
Dissolve the purified tert-butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Cool the solution to 0 °C.
-
Add a saturated solution of HCl in 1,4-dioxane or diethyl ether (e.g., 4M HCl in dioxane, 3-5 eq) dropwise.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride as a solid.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenoxy group (typically in the δ 6.8-7.2 ppm region), the methoxy group singlet (around δ 3.8 ppm), and complex multiplets for the pyrrolidine ring protons. The proton on the carbon bearing the ether oxygen (C3-H) will likely appear as a multiplet around δ 4.5-5.0 ppm. The N-H protons will appear as a broad signal, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon spectrum will confirm the presence of all 11 unique carbon atoms. Key signals include the methoxy carbon (~55 ppm), the carbons of the aromatic ring (110-160 ppm), and the aliphatic carbons of the pyrrolidine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight. The analysis would show a prominent ion corresponding to the free base [M+H]⁺ at m/z 194.12, confirming the mass of the cationic portion of the molecule.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
-
Rationale: Reversed-phase HPLC with UV detection is the standard method for assessing the purity of aromatic, amine-containing compounds. A C18 column provides excellent separation for molecules of this polarity. A gradient elution is recommended to ensure the timely elution of the main peak while also resolving any potential impurities with different polarities. UV detection is highly effective due to the presence of the phenyl ring.
Step-by-Step HPLC Protocol:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration of approximately 0.1 mg/mL.
-
Injection: Inject 5-10 µL of the sample solution onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram for a sufficient duration to ensure all components have eluted.
-
Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Run Time | 20 minutes |
Applications in Research and Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[9] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective interaction with biological targets.[10] Pyrrolidine derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][11]
While the specific biological activity of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is not documented in publicly available literature, its structure presents several features of interest for drug discovery:
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Scaffold for Library Synthesis: It serves as an excellent starting point or building block for creating libraries of more complex molecules. The secondary amine can be readily functionalized to explore structure-activity relationships (SAR).[1]
-
CNS Potential: The pyrrolidine moiety is a common feature in compounds targeting the central nervous system (CNS). The overall lipophilicity and structure of this molecule suggest it may have the potential to cross the blood-brain barrier.
-
Fragment-Based Drug Discovery: The molecule itself can be considered a valuable fragment for screening against various protein targets. The methoxyphenyl ether motif is a common hydrogen bond acceptor and can participate in favorable aromatic interactions within a protein binding pocket.
Safety, Handling, and Storage
As a novel chemical entity, 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride should be handled with care, assuming it is potentially hazardous. Data from related pyrrolidine hydrochlorides indicate that compounds of this class are often classified as irritants.[4][6]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
-
Conclusion
3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is a valuable chemical building block with significant potential in medicinal chemistry and drug discovery. This guide has provided a detailed framework for its synthesis, characterization, and safe handling. By establishing plausible and robust protocols based on fundamental chemical principles, it is hoped that this document will empower researchers to confidently incorporate this and similar molecules into their research and development programs, ultimately accelerating the discovery of novel therapeutic agents.
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Bondarenko, S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Cambridge Open Engage. Available at: [Link]
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Shcherbinin, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. Available at: [Link]
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